Benzo[b]thiophene-2-carboxylic hydrazide
Overview
Description
Benzo[b]thiophene-2-carboxylic hydrazide is an organic compound with the molecular formula C9H8N2OS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-carbohydrazide has been identified as a potential STING agonist . STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in the innate immune response .
Mode of Action
The compound interacts with the surrounding residues of STING, including two hydrogen bonds, a π-cation interaction, and a π-π stacking interaction . This interaction triggers a conformational change in STING, activating it .
Action Environment
Environmental factors can influence the action of benzo[b]thiophene-2-carbohydrazide. For instance, the compound has been shown to exhibit a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carboxylic hydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Benzothiophene-2-carboxylic acid is dissolved in an appropriate solvent, such as ethanol.
Step 2: Hydrazine hydrate is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-benzothiophene-2-carbohydrazide are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carboxylic hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Benzo[b]thiophene-2-carboxylic hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide
- 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
- 3-CL-6-MEO-N’-(2,4,5-TRIMETHOXYBENZYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Comparison: Benzo[b]thiophene-2-carboxylic hydrazide is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its structure This combination of elements allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications
Properties
IUPAC Name |
1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPFIRPUUAAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334020 | |
Record name | benzo[b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-07-6 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzo[b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175135-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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